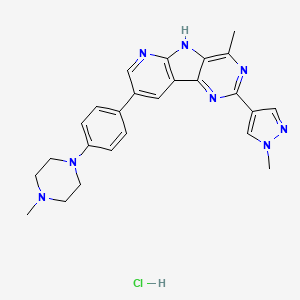

GNE 220 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVBAEHNBOTZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-220 Hydrochloride: A Technical Overview of its Mechanism of Action as a MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide delineates the mechanism of action of GNE-220, summarizing its kinase selectivity, and providing an overview of key experimental protocols used to characterize its activity. Visual diagrams are included to illustrate the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

GNE-220 hydrochloride exerts its biological effects through the direct inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20-like kinase family. The primary mechanism of action is the competitive inhibition of the ATP binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. The hydrochloride salt form of GNE-220 typically offers enhanced water solubility and stability for research applications.[1]

Kinase Selectivity Profile

GNE-220 demonstrates high potency for MAP4K4 with a reported IC50 of 7 nM.[1][2][3] While highly selective, it also exhibits inhibitory activity against a few other kinases at varying concentrations. A summary of its kinase inhibition profile is presented in Table 1.

Table 1: Kinase Inhibition Profile of GNE-220

| Kinase Target | IC50 |

| MAP4K4 | 7 nM[1][2][3] |

| MINK (MAP4K6) | 9 nM[1][2][3] |

| DMPK | 476 nM[1][2][3] |

| KHS1 (MAP4K5) | 1.1 µM[1][2][3] |

Cellular Effects and Phenotypic Outcomes

In cellular assays, GNE-220 has been shown to modulate endothelial cell motility and morphology. Specifically, treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with GNE-220 alters sprout morphology.[1][2][3] It also leads to a dose-dependent reduction in phosphorylated Ezrin/Radixin/Moesin (B1176500) (pERM)-positive retraction fibers and an increase in the number of active integrin β1-positive long focal adhesions.[1][2][3]

Experimental Protocols

Biochemical Kinase Inhibition Assay

A common method to determine the in vitro potency of GNE-220 against MAP4K4 involves a kinase activity assay.

-

Enzyme: A purified, His-tagged kinase domain of MAP4K4 (specifically, amino acids A2-E328) with an activating T181E mutation is used.[1][3] This recombinant enzyme is expressed and purified from Sf9 insect cells.[1][3]

-

Substrate: The assay utilizes a moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin as the substrate for phosphorylation.[1][3]

-

Reaction Conditions: The kinase, substrate, and varying concentrations of GNE-220 are incubated in a buffer solution containing 50 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.[1][3] The reaction is initiated by the addition of ATP (e.g., 3 µM) and proceeds for a set time (e.g., 45 minutes) at room temperature.[1][3]

-

Detection: The remaining ATP levels are quantified using a luminescence-based assay, such as KinaseGlo.[1][3] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), and an increase in signal indicates inhibition.

Cellular Assays in HUVECs

To assess the effects of GNE-220 in a cellular context, several assays using HUVECs are employed.

-

Cell Culture: HUVECs are cultured in complete Endothelial Growth Medium-2 (EGM-2).[1]

-

HUVEC Sprouting Assay: For chemical inhibition studies, HUVECs are coated onto beads and embedded in a fibrin (B1330869) clot. GNE-220 is added to the media at various concentrations (e.g., ranging from 0.1 nM to 10,000 nM) after the fibrin has clotted.[1][2][3] The effect on sprout formation and morphology is then observed and quantified.

-

Immunofluorescence Staining: To visualize cellular components like focal adhesions and retraction fibers, HUVECs seeded in thin fibrin clots are treated with GNE-220, fixed, permeabilized, and stained with specific antibodies against proteins of interest (e.g., active-INTβ1, pERM).[1][2][3]

-

Scratch Wound Healing Assay: To assess cell migration, a confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The cells are then treated with GNE-220, and the rate of wound closure is monitored over time.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

GNE-220 Inhibition of the MAP4K4 Signaling Pathway

Caption: GNE-220 inhibits MAP4K4, blocking downstream signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of GNE-220 against MAP4K4.

References

GNE-220 Hydrochloride: A Technical Guide to a Novel MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a critical regulator of cellular processes integral to cancer progression, particularly endothelial cell migration and angiogenesis. This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and insights into the MAP4K4 signaling pathway. The information presented herein is intended to support further investigation into the therapeutic potential of GNE-220 hydrochloride in oncology and other related fields.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a member of the Ste20-like family of serine/threonine kinases, has garnered significant attention as a therapeutic target in oncology. MAP4K4 is implicated in a variety of cellular functions, including the regulation of cell migration, adhesion, and inflammation. Notably, its role in promoting endothelial cell motility and subsequent angiogenesis is a key area of investigation for the development of novel anti-cancer therapies.

GNE-220 hydrochloride has been identified as a highly potent and selective inhibitor of MAP4K4. Its ability to modulate MAP4K4 activity provides a valuable tool for dissecting the signaling pathways governed by this kinase and for evaluating its potential as a therapeutic agent. This document serves as a technical resource, consolidating available data on GNE-220 hydrochloride to facilitate its use in preclinical research and drug development.

GNE-220 Hydrochloride: Core Data

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride |

| Molecular Formula | C₂₅H₂₇ClN₈ |

| Molecular Weight | 474.99 g/mol |

| CAS Number | 2448286-21-1 |

| Appearance | Solid |

In Vitro Potency and Selectivity

GNE-220 hydrochloride demonstrates high potency against MAP4K4 and exhibits selectivity over other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| MAP4K4 | 7 | [1] |

| MINK (MAP4K6) | 9 | [1] |

| DMPK | 476 | [1] |

| KHS1 (MAP4K5) | 1100 | [1] |

Mechanism of Action and Signaling Pathway

GNE-220 hydrochloride exerts its biological effects through the direct inhibition of MAP4K4 kinase activity. In the context of endothelial cells, MAP4K4 plays a pivotal role in regulating cell motility, a fundamental process in angiogenesis. The signaling cascade involves the phosphorylation of downstream effectors that ultimately control the dynamics of the cytoskeleton and cell adhesion.

A key pathway involves the MAP4K4-mediated phosphorylation of moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[2][3] Phosphorylated moesin then regulates the activity of integrins, transmembrane receptors that mediate cell-matrix adhesion. Specifically, active moesin can displace talin from the β1-integrin intracellular domain, leading to integrin inactivation and disassembly of focal adhesions, which is a crucial step for membrane retraction during cell migration.[2] By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing focal adhesions and impeding endothelial cell migration.

Experimental Protocols

In Vitro Angiogenesis: HUVEC Sprouting Assay

This assay assesses the effect of GNE-220 hydrochloride on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibrinogen solution

-

Thrombin

-

GNE-220 hydrochloride stock solution (in DMSO)

-

96-well plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 medium to 80-90% confluency.

-

Spheroid Formation:

-

Trypsinize and resuspend HUVECs to a concentration of 2.5 x 10⁴ cells/mL in EGM-2 containing 20% methylcellulose.

-

Pipette 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method).

-

Invert the lid over a PBS-filled dish and incubate for 24 hours to allow spheroid formation.

-

-

Embedding Spheroids:

-

Prepare a fibrinogen solution (2.5 mg/mL in serum-free medium).

-

Gently collect the HUVEC spheroids and resuspend them in the fibrinogen solution.

-

Add thrombin (1 U/mL) to the spheroid-fibrinogen suspension and quickly dispense into a 96-well plate.

-

-

Treatment:

-

Allow the fibrin (B1330869) gel to polymerize for 10-15 minutes at 37°C.

-

Prepare serial dilutions of GNE-220 hydrochloride in EGM-2 medium.

-

Add the GNE-220 hydrochloride-containing medium or vehicle control to the wells.

-

-

Incubation and Imaging:

-

Incubate the plate for 24-48 hours.

-

Capture images of the spheroids and their sprouts using a microscope.

-

-

Quantification:

-

Measure the cumulative length of sprouts per spheroid using image analysis software.

-

Compare the sprout length in GNE-220 hydrochloride-treated wells to the vehicle control.

-

Cell Migration: Scratch Wound Healing Assay

This assay evaluates the effect of GNE-220 hydrochloride on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

24-well plates

-

Sterile 200 µL pipette tip

-

GNE-220 hydrochloride stock solution (in DMSO)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed HUVECs in 24-well plates and grow to 90-100% confluency.

-

Creating the Scratch:

-

Aspirate the culture medium.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment:

-

Add fresh EGM-2 medium containing the desired concentrations of GNE-220 hydrochloride or vehicle control.

-

-

Imaging:

-

Immediately capture an image of the scratch at time 0.

-

Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Analysis:

Preclinical In Vivo Studies

While detailed in vivo efficacy and pharmacokinetic data for GNE-220 hydrochloride are not extensively available in the public domain, the inhibition of MAP4K4 has shown promise in preclinical cancer models. Loss of MAP4K4 function has been demonstrated to suppress pathological angiogenesis in various disease models.[2] In mouse models, endothelial-specific knockout of MAP4K4 impairs angiogenesis, leading to reduced tumor growth rate and vascular perfusion.[3] These findings suggest that a potent MAP4K4 inhibitor like GNE-220 hydrochloride could have significant anti-tumor and anti-metastatic effects in vivo. Further studies are warranted to fully characterize the pharmacokinetic profile and in vivo efficacy of GNE-220 hydrochloride in relevant xenograft and patient-derived xenograft (PDX) models.

Conclusion

GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in health and disease. Its high potency and selectivity make it an excellent candidate for preclinical studies aimed at validating MAP4K4 as a therapeutic target, particularly in the context of cancer and other angiogenesis-dependent diseases. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research and development efforts centered on GNE-220 hydrochloride and the broader class of MAP4K4 inhibitors. As more data becomes available, the therapeutic potential of this compound will be further elucidated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clyte.tech [clyte.tech]

- 5. med.virginia.edu [med.virginia.edu]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Characterization of GNE-220 Hydrochloride: A Potent MAP4K4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cell migration, inflammation, and angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GNE-220 hydrochloride, drawing from publicly available scientific literature and patent filings. The document details the compound's inhibitory activity, its effects in cellular assays, and the known experimental protocols for its biological evaluation. While the specific details of its initial discovery and a step-by-step synthesis protocol are not explicitly disclosed in the public domain, this guide pieces together the context of its development within the broader MAP4K4 inhibitor program at Genentech.

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a member of the Ste20 family of serine/threonine kinases. It functions as a key signaling node, integrating diverse extracellular and intracellular signals to regulate a wide array of physiological and pathological processes. MAP4K4 has been identified as a potential therapeutic target in several diseases, including cancer, metabolic disorders, and inflammatory conditions. Its role in endothelial cell migration and angiogenesis has made it a particularly attractive target for the development of novel therapeutics.

The discovery of potent and selective inhibitors is crucial for elucidating the biological functions of kinases like MAP4K4 and for validating their therapeutic potential. GNE-220 hydrochloride emerged from research efforts at Genentech focused on identifying small molecule inhibitors of MAP4K4.

Discovery of GNE-220 Hydrochloride

While a specific discovery publication for GNE-220 hydrochloride is not available, its development is closely linked to Genentech's broader fragment-based lead discovery programs for MAP4K4 inhibitors. Research published by scientists at Genentech in the 2014-2015 timeframe describes the discovery of potent MAP4K4 inhibitors based on pyridopyrimidine and pyrrolotriazine scaffolds. These efforts aimed to generate selective inhibitors with good pharmacokinetic properties for in vivo studies.

GNE-220 hydrochloride, identified by its chemical name 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride, represents a distinct chemical scaffold. Its use in a key study by Vitorino et al. (2015) investigating the role of MAP4K4 in endothelial cell motility suggests it was a tool compound of interest developed internally at Genentech.

Synthesis of GNE-220 Hydrochloride

A detailed, step-by-step synthesis protocol for GNE-220 hydrochloride has not been made publicly available in the scientific literature or patent filings. The complex tricyclic core of the molecule suggests a multi-step synthetic route.

Biological Characterization

GNE-220 hydrochloride has been characterized as a potent and selective inhibitor of MAP4K4. Its biological activity has been assessed through various in vitro assays.

Kinase Inhibition Profile

The inhibitory activity of GNE-220 against MAP4K4 and a panel of other kinases has been determined, highlighting its selectivity.

| Kinase | IC50 (nM) | Reference |

| MAP4K4 | 7 | [1][2] |

| MINK (MAP4K6) | 9 | [1][2] |

| DMPK | 476 | [1][2] |

| KHS1 (MAP4K5) | 1100 | [1][2] |

Table 1: In vitro kinase inhibitory activity of GNE-220.

Cellular Activity

GNE-220 has been shown to modulate the behavior of human umbilical vein endothelial cells (HUVECs), consistent with the role of MAP4K4 in angiogenesis and cell motility.

| Cell-Based Assay | Effect of GNE-220 | Reference |

| HUVEC Sprout Morphology | Alters sprout morphology | [1][2] |

| pERM+ Retraction Fibers in HUVECs | Reduces fibers in a dose-dependent manner | [1][2] |

| Active-INTβ1+ Long Focal Adhesions in HUVECs | Increases the number in a dose-dependent manner | [1][2] |

Table 2: Cellular effects of GNE-220.

Experimental Protocols

The following are detailed methodologies for key experiments involving GNE-220 as described in the cited literature.

In Vitro Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 against MAP4K4 and other kinases.

Protocol:

-

Recombinant human MAP4K4 kinase domain is incubated with the substrate (e.g., a specific peptide or protein) and ATP in a suitable buffer.

-

GNE-220 is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

-

IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

HUVEC Sprouting Assay

Purpose: To assess the effect of GNE-220 on the sprouting and tube formation of endothelial cells, a key process in angiogenesis.

Protocol:

-

HUVECs are cultured in complete EGM-2 medium.

-

For chemical inhibitor treatment, HUVECs are coated onto cytodex beads.

-

The beads are embedded in a fibrin (B1330869) gel.

-

The gel is overlaid with complete EGM-2 medium containing different concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM).

-

The formation of capillary-like sprouts is monitored and quantified over several days.

Immunofluorescence Staining of HUVECs

Purpose: To visualize the effect of GNE-220 on subcellular structures, such as focal adhesions and retraction fibers.

Protocol:

-

HUVEC-coated beads are seeded in thin fibrin clots on glass coverslips.

-

Cells are treated with varying concentrations of GNE-220.

-

After treatment, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with primary antibodies against proteins of interest (e.g., phosphorylated ERM, active β1-integrin).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope.

Signaling Pathway and Mechanism of Action

GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 is a key regulator of cell motility through its influence on the dynamics of focal adhesions and the actin cytoskeleton.

Caption: MAP4K4 signaling pathway in endothelial cell motility.

The diagram above illustrates the proposed mechanism of action. MAP4K4 phosphorylates moesin, which then binds to the cytoplasmic tail of β1-integrin. This binding event displaces talin, leading to integrin inactivation, focal adhesion disassembly, and ultimately, the regulation of endothelial cell motility. GNE-220, by inhibiting MAP4K4, prevents this cascade of events.

Conclusion

GNE-220 hydrochloride is a valuable research tool for studying the biological roles of MAP4K4. Its high potency and selectivity make it suitable for in vitro and potentially in vivo investigations into the therapeutic relevance of targeting this kinase. While the specifics of its discovery and a detailed synthetic protocol remain proprietary, the available data on its biological activity and its use in key cellular assays provide a strong foundation for its application in drug discovery and chemical biology research. Further disclosure of its synthesis would be beneficial to the broader scientific community.

References

GNE-220 Hydrochloride: A Deep Dive into its Structure-Activity Relationship as a MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Understanding the intricate relationship between the chemical structure of GNE-220 and its biological activity is paramount for the rational design of next-generation MAP4K4 inhibitors with improved therapeutic profiles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: MAP4K4 as a Therapeutic Target

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. Its involvement in angiogenesis, inflammation, and cell migration has positioned it as a promising therapeutic target for a range of diseases, including cancer and diabetic retinopathy.[1][2] GNE-220 has been identified as a potent and selective inhibitor of MAP4K4, demonstrating efficacy in preclinical models of pathological angiogenesis.[3] The hydrochloride salt of GNE-220 is often utilized to enhance its solubility and stability for research purposes.

Core Structure-Activity Relationship (SAR) of Aminopyrimidine-Based MAP4K4 Inhibitors

While a dedicated, in-depth SAR study on GNE-220 itself is not publicly available, significant insights can be gleaned from the development of structurally related and highly potent MAP4K4 inhibitors, such as GNE-495.[4][5] GNE-220 belongs to the aminopyrimidine class of kinase inhibitors. The core scaffold typically engages with the hinge region of the kinase's ATP-binding pocket. The SAR data presented below is derived from studies on isoquinoline (B145761) and naphthyridine analogs, which share a similar pharmacophore and binding mode to GNE-220.

Quantitative SAR Data

The following tables summarize the SAR of key structural modifications on the isoquinoline and naphthyridine scaffolds, highlighting their impact on MAP4K4 inhibitory potency (IC50).

Table 1: Structure-Activity Relationships of Isoquinoline MAP4K4 Inhibitors [4]

| Compound | R Group | MAP4K4 IC50 (nM) |

| 1 | H | 150 |

| 2 | Me | 50 |

| 3 | Et | 30 |

| 4 | i-Pr | 25 |

| 5 | c-Pr | 20 |

| 6 | OMe | 80 |

| 7 | Cl | 60 |

This data demonstrates that small alkyl substituents at the R position are well-tolerated and can enhance potency, with a cyclopropyl (B3062369) group providing a significant improvement over a simple hydrogen.

Table 2: Structure-Activity Relationships of Naphthyridine MAP4K4 Inhibitors [4]

| Compound | R1 Group | R2 Group | MAP4K4 IC50 (nM) |

| 8 | H | H | 25 |

| 9 | Me | H | 8 |

| 10 | H | Me | 15 |

| 11 | Me | Me | 3 |

| 12 (GNE-495) | Et | H | 3.7 |

The transition to a naphthyridine core generally improves potency. Optimization of substituents at both R1 and R2 positions led to the discovery of highly potent inhibitors like GNE-495.

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of GNE-220 and its analogs.

MAP4K4 Kinase Inhibition Assay (Z'-LYTE™ Assay)

This biochemical assay quantifies the inhibitory activity of compounds against the MAP4K4 kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAP4K4 enzyme and a synthetic peptide substrate are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Test compounds, including GNE-220 hydrochloride, are serially diluted in DMSO and then further diluted in the kinase buffer.

-

Kinase Reaction: The MAP4K4 enzyme is incubated with the test compounds for a pre-determined period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: A development reagent containing a site-specific protease is added. This protease only cleaves the unphosphorylated peptide substrate. Cleavage results in a FRET signal, which is inversely proportional to the kinase activity.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay

This cell-based assay assesses the anti-angiogenic potential of the inhibitors.

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Spheroid Formation: HUVECs are suspended in a methylcellulose-containing medium to form spheroids of a defined cell number.

-

Embedding: The spheroids are embedded in a collagen or fibrin (B1330869) gel matrix in a multi-well plate.

-

Treatment: The gel is overlaid with endothelial cell growth medium containing various concentrations of the test compound (e.g., GNE-220 hydrochloride) or vehicle control.

-

Incubation: The plates are incubated for a period that allows for sprout formation (e.g., 24-48 hours).

-

Imaging and Analysis: The spheroids are imaged using a microscope, and the cumulative length of the sprouts is quantified using image analysis software.

Immunofluorescence Staining for Phosphorylated ERM Proteins

This method is used to visualize the effect of MAP4K4 inhibition on downstream signaling events in cells.

Methodology:

-

Cell Culture and Treatment: HUVECs are seeded on coverslips and treated with GNE-220 hydrochloride or a vehicle control for a specified time.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or serum.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of ERM proteins (e.g., phospho-Ezrin/Radixin/Moesin).

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted on microscope slides.

-

Imaging: The cells are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed.

Mandatory Visualizations

Signaling Pathway of MAP4K4 in Endothelial Cell Migration

Caption: MAP4K4 signaling pathway in endothelial cell motility.

General Experimental Workflow for Evaluating MAP4K4 Inhibitors

Caption: Workflow for the evaluation of MAP4K4 inhibitors.

Conclusion

The structure-activity relationship of GNE-220 hydrochloride and its analogs underscores the importance of the aminopyrimidine scaffold for potent MAP4K4 inhibition. The quantitative data reveals that strategic modifications to the core structure can significantly enhance inhibitory activity. The detailed experimental protocols provide a framework for the continued evaluation and development of novel MAP4K4 inhibitors. The visualization of the MAP4K4 signaling pathway and the general experimental workflow offer a clear understanding of the biological context and the drug discovery process. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of MAP4K4-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of MAP4K4 Inhibition by GNE-220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes.[1] As a member of the Ste20 family of kinases, MAP4K4 is implicated in diverse signaling pathways, including the c-Jun N-terminal kinase (JNK) and Hippo pathways, thereby influencing cell migration, proliferation, and apoptosis.[2][3] Its dysregulation has been linked to various pathologies, including cancer, metabolic diseases, and inflammatory disorders, making it an attractive target for therapeutic intervention.[4][5]

GNE-220 is a potent and selective small molecule inhibitor of MAP4K4.[1] This technical guide provides an in-depth overview of the biological role of MAP4K4 inhibition by GNE-220, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data on GNE-220 Activity

The efficacy and selectivity of GNE-220 as a MAP4K4 inhibitor have been characterized through various in vitro assays. The following tables summarize the available quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| MAP4K4 | 7 | Kinase Assay | [1] |

Table 1: In Vitro Potency of GNE-220 against MAP4K4. This table displays the half-maximal inhibitory concentration (IC50) of GNE-220 against its primary target, MAP4K4.

| Off-Target Kinase | IC50 (nM) |

| MINK (MAP4K6) | 9 |

| DMPK | 476 |

| KHS1 (MAP4K5) | 1100 |

Table 2: Selectivity Profile of GNE-220. This table shows the IC50 values of GNE-220 against other related kinases, indicating its selectivity for MAP4K4.[1]

Core Signaling Pathways Modulated by MAP4K4 Inhibition

MAP4K4 acts as a nodal point in several critical signaling cascades. Its inhibition by GNE-220 can therefore have profound effects on cellular function. The primary pathways affected are the JNK and Hippo signaling pathways.

JNK Signaling Pathway

MAP4K4 is an upstream activator of the JNK signaling cascade, a key pathway involved in stress responses, apoptosis, and inflammation.[3] MAP4K4 can phosphorylate and activate MAP3Ks such as MEKK1 and TAK1, which in turn activate MKK4/7, leading to the phosphorylation and activation of JNK.[3][6] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors like c-Jun.[7]

Hippo Signaling Pathway

MAP4K4 is also a component of the Hippo tumor suppressor pathway, which plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[2] MAP4K4 can phosphorylate and activate the core Hippo kinase LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP and TAZ.[8] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation, preventing their nuclear translocation and subsequent activation of pro-proliferative gene expression.[8]

Key Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the characterization of MAP4K4 inhibitors like GNE-220.

MAP4K4 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of MAP4K4 by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by converting the generated ADP to ATP, which is then used to generate a light signal via luciferase.

Materials:

-

Recombinant human MAP4K4 enzyme

-

MAP4K4 substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

-

GNE-220

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the GNE-220 dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MAP4K4 enzyme and substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for MAP4K4.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the GNE-220 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostate Cancer: De‐regulated Circular RNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]

- 5. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and advances in mouse modeling for human pancreatic tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Therapy Intervention in Neovascular Eye Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

GNE-220 Hydrochloride: A Deep Dive into its Role in Cancer Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including those critical to cancer progression. Overexpression of MAP4K4 has been observed in numerous cancer types, correlating with poor prognosis. Inhibition of MAP4K4 presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the current understanding of GNE-220 hydrochloride's mechanism of action in cancer cell signaling, with a focus on its role in inducing apoptosis and cell cycle arrest. While direct experimental data for GNE-220 in cancer cell lines is limited, this guide draws upon studies of closely related and potent MAP4K4 inhibitors, such as GNE-495 and F389-0746, to provide a detailed and data-driven perspective.

Introduction to GNE-220 Hydrochloride and its Target, MAP4K4

GNE-220 hydrochloride is a small molecule inhibitor with high potency and selectivity for MAP4K4.[1][2] MAP4K4 is a member of the Ste20-like kinase family and functions upstream of several key signaling cascades, most notably the c-Jun N-terminal Kinase (JNK) pathway.[1][3] Dysregulation of the MAP4K4 signaling axis has been linked to tumor cell proliferation, migration, invasion, and survival.[3][4]

Kinase Inhibitory Profile of GNE-220

GNE-220 is a highly potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While highly selective, it also exhibits inhibitory activity against a few other kinases at higher concentrations.

| Kinase | IC50 (nM) |

| MAP4K4 | 7 [1] |

| MINK (MAP4K6) | 9[1] |

| DMPK | 476[1] |

| KHS1 (MAP4K5) | 1100[1] |

Table 1: In vitro kinase inhibitory activity of GNE-220.

Mechanism of Action in Cancer Cell Signaling

The primary mechanism by which GNE-220 hydrochloride is proposed to exert its anti-cancer effects is through the inhibition of the MAP4K4-JNK signaling pathway. This pathway plays a crucial role in promoting cancer cell proliferation and survival.[1][3]

The MAP4K4-JNK Signaling Cascade

MAP4K4 acts as an upstream activator of the JNK pathway. Upon activation, MAP4K4 phosphorylates and activates MKK4 (MAP2K4), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a variety of downstream transcription factors, including c-Jun, leading to the expression of genes that promote cell cycle progression and inhibit apoptosis.[1][3] Inhibition of MAP4K4 by GNE-220 is expected to disrupt this cascade, leading to decreased phosphorylation of MKK4, JNK, and c-Jun.[1]

Figure 1: GNE-220 inhibits the MAP4K4-JNK signaling pathway.

Induction of Apoptosis

Inhibition of the MAP4K4 pathway has been shown to induce apoptosis in cancer cells.[1][5] This is likely mediated through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. Studies on the MAP4K4 inhibitor GNE-495 in radioresistant breast cancer cells demonstrated an increase in the levels of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis.[5] Furthermore, MAP4K4 inhibition has been associated with an increased Bax/Bcl-2 ratio, further promoting apoptosis.

Figure 2: Proposed mechanism of GNE-220-induced apoptosis.

Cell Cycle Arrest

Inhibition of MAP4K4 has also been linked to cell cycle arrest, preventing cancer cells from proliferating.[4][6] A study on the MAP4K4 inhibitor GNE-495 in pancreatic cancer cells showed that it arrested the cell cycle in the G2/M phase.[4] Another study with the MAP4K4 inhibitor F389-0746 in pancreatic cancer cells demonstrated a significant increase in the subG1 cell population, indicative of apoptosis-related DNA fragmentation.[1]

Quantitative Data from Preclinical Studies

In Vitro Cell Viability and Growth Inhibition

The following table summarizes the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for the MAP4K4 inhibitor F389-0746 in pancreatic cancer cell lines after 72 hours of treatment.[1]

| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) |

| Panc-1 | Pancreatic Cancer | 10.34 | 8.58 |

| AsPC-1 | Pancreatic Cancer | 17.85 | 6.67 |

Table 2: In vitro efficacy of a MAP4K4 inhibitor in pancreatic cancer cell lines.[1]

Induction of Apoptosis

Treatment of radioresistant breast cancer cells (SR cells) with the MAP4K4 inhibitor GNE-495 led to a dose-dependent increase in the levels of apoptotic markers.

| Treatment (24h) | Cleaved Caspase 3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |

| GNE-495 (1 µM) | ~1.5 | ~1.8 |

| GNE-495 (5 µM) | ~2.5 | ~2.5 |

Table 3: Induction of apoptotic markers by GNE-495 in radioresistant breast cancer cells. (Data estimated from graphical representation in the source).[5]

Cell Cycle Analysis

Treatment of pancreatic cancer cell lines with the MAP4K4 inhibitor F389-0746 resulted in a dose-dependent increase in the percentage of cells in the subG1 phase, indicating an increase in apoptotic cells.[1]

| Cell Line | Treatment (48h) | % of Cells in subG1 |

| Panc-1 | Control | ~2% |

| F389-0746 (10 µM) | ~10% | |

| F389-0746 (30 µM) | ~18% | |

| AsPC-1 | Control | ~1% |

| F389-0746 (10 µM) | ~5% | |

| F389-0746 (30 µM) | ~12% |

Table 4: Effect of a MAP4K4 inhibitor on cell cycle distribution in pancreatic cancer cells. (Data estimated from graphical representation in the source).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of MAP4K4 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Figure 3: Workflow for a cell viability (MTT) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of GNE-220 hydrochloride for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 4: Workflow for an apoptosis assay using Annexin V/PI staining.

-

Cell Treatment: Treat cancer cells with GNE-220 hydrochloride at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

Figure 5: Workflow for cell cycle analysis using propidium iodide staining.

-

Cell Treatment: Treat cancer cells with GNE-220 hydrochloride.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and prevent its staining.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

In Vivo Antitumor Activity

While specific in vivo studies for GNE-220 hydrochloride in cancer models are not publicly available, research on other MAP4K4 inhibitors has demonstrated their potential to inhibit tumor growth in xenograft models. For instance, the MAP4K4 inhibitor F389-0746 showed comparable tumor growth inhibition to gemcitabine (B846) in a pancreatic cancer xenograft model.[1] Similarly, GNE-495 reduced tumor burden and extended the survival of KPC mice with pancreatic cancer.[4] These findings suggest that GNE-220 hydrochloride is also likely to exhibit in vivo antitumor efficacy.

Conclusion and Future Directions

GNE-220 hydrochloride, as a potent and selective inhibitor of MAP4K4, holds significant promise as a therapeutic agent for the treatment of various cancers. The available data from studies on closely related MAP4K4 inhibitors strongly suggest that GNE-220 can induce apoptosis and cell cycle arrest in cancer cells by inhibiting the JNK signaling pathway.

Future research should focus on generating direct experimental evidence for the effects of GNE-220 hydrochloride in a panel of cancer cell lines to confirm its IC50 values and to quantify its impact on apoptosis and cell cycle progression. Furthermore, in vivo studies using xenograft and patient-derived xenograft (PDX) models are crucial to evaluate the therapeutic efficacy and safety profile of GNE-220 hydrochloride in a preclinical setting. The exploration of combination therapies, where GNE-220 is used in conjunction with standard-of-care chemotherapies or other targeted agents, could also unlock synergistic antitumor effects.

References

- 1. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

GNE-220 Hydrochloride: A Technical Review of a Selective MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides a comprehensive review of the existing literature on GNE-220 hydrochloride, focusing on its mechanism of action, quantitative inhibitory activity, and its application in the study of endothelial cell biology. Detailed experimental protocols for key in vitro assays are provided, and the intricate MAP4K4 signaling pathway is visually represented to facilitate a deeper understanding of its cellular functions. This document is intended to serve as a valuable resource for researchers in the fields of cell biology, angiogenesis, and drug discovery.

Introduction

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It is a key regulator of diverse cellular processes, including cell migration, inflammation, and cytoskeletal dynamics.[1][2] Dysregulation of MAP4K4 signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

GNE-220 hydrochloride has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MAP4K4. Its high potency and selectivity allow for the precise interrogation of MAP4K4-mediated signaling pathways. This review will synthesize the current knowledge on GNE-220 hydrochloride, with a particular focus on its effects on endothelial cell motility and angiogenesis.

Quantitative Data

The inhibitory activity of GNE-220 has been characterized against a panel of kinases, demonstrating its high potency and selectivity for MAP4K4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[3]

| Target Kinase | IC50 (nM) |

| MAP4K4 | 7 |

| MINK (MAP4K6) | 9 |

| DMPK | 476 |

| KHS1 (MAP4K5) | 1100 |

Table 1: In vitro inhibitory activity of GNE-220 against various kinases. Data compiled from multiple sources.[4]

Mechanism of Action and Signaling Pathway

GNE-220 hydrochloride exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 plays a critical role in regulating cell migration, a fundamental process in angiogenesis. The primary mechanism involves the phosphorylation of moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[1][5]

Phosphorylation of moesin at Threonine 558 by MAP4K4 induces a conformational change that promotes its binding to the cytoplasmic tail of β1-integrin. This interaction competitively displaces talin, a key protein required for integrin activation. The displacement of talin leads to the inactivation of β1-integrin, resulting in the disassembly of focal adhesions and retraction of the cell membrane, which are crucial steps in cell motility.[1][5]

Signaling Pathway Diagram

Caption: MAP4K4 Signaling Pathway in Endothelial Cell Migration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of GNE-220 hydrochloride.

In Vitro Kinase Assay

This protocol is adapted from methodologies used to determine the in vitro potency of kinase inhibitors.

Objective: To quantify the inhibitory effect of GNE-220 hydrochloride on MAP4K4 kinase activity.

Materials:

-

Recombinant human MAP4K4 (e.g., His-tagged)

-

Moesin peptide substrate

-

GNE-220 hydrochloride (various concentrations)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of GNE-220 hydrochloride in kinase buffer.

-

In a multi-well plate, add the MAP4K4 enzyme and the moesin peptide substrate to each well.

-

Add the diluted GNE-220 hydrochloride or vehicle (DMSO) control to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each GNE-220 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Sprouting Assay

This assay is used to assess the effect of GNE-220 on in vitro angiogenesis.

Objective: To evaluate the impact of GNE-220 hydrochloride on the sprouting of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibrinogen solution

-

Thrombin solution

-

GNE-220 hydrochloride

-

Cytodex beads

-

24-well plates

Procedure:

-

Culture HUVECs in EGM-2 medium.

-

Coat Cytodex beads with HUVECs by co-incubating them overnight.

-

Prepare a fibrinogen solution and resuspend the HUVEC-coated beads in this solution.

-

Add thrombin to the fibrinogen-bead suspension to initiate fibrin (B1330869) polymerization, embedding the beads in a fibrin gel within a 24-well plate.

-

After the gel has solidified, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride or vehicle control to each well.

-

Incubate the plate for 24-48 hours to allow for sprout formation.

-

Fix and stain the cells (e.g., with phalloidin (B8060827) for F-actin and DAPI for nuclei).

-

Image the sprouts using a microscope.

-

Quantify the number and length of sprouts per bead for each condition.

Immunofluorescence Staining for Phosphorylated ERM and Integrin β1

This protocol allows for the visualization of the subcellular localization of key proteins in the MAP4K4 signaling pathway.

Objective: To examine the effect of GNE-220 hydrochloride on the phosphorylation of ERM proteins and the localization of active integrin β1 in HUVECs.

Materials:

-

HUVECs cultured on coverslips

-

GNE-220 hydrochloride

-

Fixative (e.g., 4% paraformaldehyde or Trichloroacetic acid for phosphorylated proteins)[6]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-phospho-ERM (Threonine 558), Mouse anti-active integrin β1

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Treat HUVECs with GNE-220 hydrochloride or vehicle for the desired time.

-

Fix the cells with the appropriate fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

In Vivo Studies

While detailed pharmacokinetic and in vivo efficacy data for GNE-220 hydrochloride are not extensively published, its utility has been demonstrated in preclinical models of pathological angiogenesis.[1][5] For instance, in mouse models of retinal angiogenesis, inhibition of MAP4K4 has been shown to reduce neovascularization.[5] The chick chorioallantoic membrane (CAM) assay is another common in vivo model used to assess angiogenesis.[7]

Further in vivo studies are required to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the therapeutic potential of GNE-220 hydrochloride in various disease models.

Conclusion

GNE-220 hydrochloride is a potent and selective inhibitor of MAP4K4 that has proven to be an invaluable tool for dissecting the role of this kinase in endothelial cell biology. The well-defined mechanism of action, involving the regulation of the moesin-talin-β1-integrin axis, provides a clear framework for understanding its effects on cell migration and angiogenesis. The detailed experimental protocols provided in this guide offer a practical resource for researchers wishing to utilize GNE-220 in their own studies. Future investigations focusing on the in vivo pharmacology of GNE-220 hydrochloride will be crucial for translating the promising preclinical findings into potential therapeutic applications.

Experimental Workflow Diagram

Caption: Logical Flow of GNE-220 Hydrochloride Characterization.

References

- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GNE-220 Hydrochloride In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] MAP4K4 is a member of the Ste20-like family of serine/threonine kinases and is implicated in a variety of cellular processes, including cell motility, inflammation, and angiogenesis.[5] As a critical node in signaling pathways, MAP4K4 is a compelling target for therapeutic intervention in various diseases.

These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of GNE-220 hydrochloride against its primary target, MAP4K4. The protocol is based on a luminescence-based ATP detection method, which is a common and robust method for quantifying kinase activity.[6][7]

Signaling Pathway

MAP4K4 is situated upstream of several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, which is a component of the broader MAPK signaling network. By phosphorylating and activating downstream kinases, MAP4K4 plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression and other cellular responses. The inhibitory action of GNE-220 on MAP4K4 blocks this signal transduction.

Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.

Data Presentation

The inhibitory activity of GNE-220 hydrochloride has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| MAP4K4 | 7 |

| MINK (MAP4K6) | 9 |

| KHS1 (MAP4K5) | 1100 |

| DMPK | 476 |

Data sourced from MedChemExpress.[1][2][8]

Experimental Protocols

In Vitro Kinase Assay for GNE-220 Hydrochloride against MAP4K4

This protocol describes a luminescence-based kinase assay to measure the inhibition of MAP4K4 by GNE-220 hydrochloride. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.

Materials:

-

Enzyme: Recombinant His-tagged MAP4K4 kinase domain (e.g., expressed in Sf9 insect cells).[1][8]

-

Substrate: Moesin (B1176500) peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[1][8]

-

Inhibitor: GNE-220 hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).[2]

-

ATP: Adenosine 5'-triphosphate.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[1][8]

-

Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Plates: White, opaque 96- or 384-well plates suitable for luminescence readings.[6]

-

Instrumentation: A plate-reading luminometer.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GNE-220 hydrochloride in DMSO. Create a serial dilution of the inhibitor to be tested.

-

Prepare the assay buffer as described above.

-

Prepare the MAP4K4 enzyme and moesin substrate in the assay buffer at the desired concentrations.

-

Prepare the ATP solution in the assay buffer. The final concentration should be at or near the Km of the kinase for ATP (a typical concentration is 3 µM).[1][8]

-

-

Assay Setup:

-

Add the GNE-220 hydrochloride dilutions or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.

-

Add the MAP4K4 enzyme solution to each well, except for the "no enzyme" control wells.

-

Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Signal Detection:

-

After the kinase reaction, allow the plate to equilibrate to room temperature.

-

Prepare the luminescence detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[6]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Normalize the data to the "vehicle control" (100% activity) and "no enzyme" or "high concentration inhibitor" (0% activity) wells.

-

Plot the normalized data as a function of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Caption: Experimental workflow for the GNE-220 in vitro kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GNE 220 HCl | GNE 220 hydrochloride | MAP4K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. This compound - Immunomart [immunomart.com]

- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for GNE-220 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 hydrochloride is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis. Its overexpression has been implicated in the progression of several cancers, including pancreatic, lung, liver, prostate, and ovarian cancers, making it a promising target for therapeutic intervention.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cellular activity of GNE-220 hydrochloride. The described assays will enable researchers to assess its potency and efficacy in a physiologically relevant context. The protocols cover the assessment of target engagement, impact on downstream signaling, and overall effects on cell fate, including proliferation and apoptosis.

Data Presentation

The following tables summarize the in vitro and cell-based activities of GNE-220 hydrochloride and other relevant MAP4K4 inhibitors.

Table 1: In Vitro and Cellular Activity of GNE-220 Hydrochloride

| Parameter | Value | Cell Line/System | Reference |

| IC50 (In Vitro) | 7 nM | Purified MAP4K4 enzyme | [1][2] |

| Cellular Effect | Alters sprout morphology | HUVEC | [1][2] |

| Cellular Effect | Reduces pERM+ retraction fibers | HUVEC | [1][2] |

Table 2: Cellular Activity of Other Selective MAP4K4 Inhibitors

| Compound | IC50 (Cell Viability) | Cell Line | Cancer Type | Reference |

| F389-0746 | 120.7 nM (in vitro) | Panc-1 | Pancreatic | [3] |

| GNE-495 | Not specified | KPC mice pancreatic tumors | Pancreatic | [4] |

Signaling Pathway

GNE-220 hydrochloride inhibits MAP4K4, which is known to phosphorylate and activate downstream effector proteins such as Ezrin/Radixin/Moesin (ERM) family members and Mixed Lineage Kinase 3 (MLK3). Inhibition of MAP4K4 by GNE-220 is expected to decrease the phosphorylation of these substrates, leading to reduced cell motility and proliferation, and potentially inducing apoptosis in cancer cells where this pathway is dysregulated.

Figure 1: GNE-220 hydrochloride signaling pathway.

Experimental Protocols

Cellular Phosphorylation Assay: p-ERM and p-MLK3 Detection

This assay measures the ability of GNE-220 hydrochloride to inhibit the phosphorylation of MAP4K4 substrates, ERM and MLK3, in a cellular context.

a. Western Blot Protocol

Materials:

-

Panc-1 (or other suitable cancer cell line overexpressing MAP4K4)

-

GNE-220 hydrochloride

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-ERM, anti-ERM, anti-p-MLK3, anti-MLK3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed Panc-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

b. Immunofluorescence Protocol

Materials:

-

Panc-1 cells grown on coverslips

-

GNE-220 hydrochloride

-

Fixative (e.g., 4% paraformaldehyde or 10% TCA)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking solution (10% horse serum in PBS)

-

Primary antibody (anti-p-ERM)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

Procedure:

-

Seed Panc-1 cells on coverslips in a 24-well plate.

-

Treat with GNE-220 hydrochloride as described for the western blot.

-

Fix the cells with 10% TCA for 15 minutes at room temperature to preserve phosphorylation states.[3][5]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 10% horse serum for 30 minutes.

-

Incubate with anti-p-ERM primary antibody overnight at 4°C.

-

Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI or Hoechst.

-

Mount the coverslips on slides with antifade medium and visualize using a fluorescence microscope.

Figure 2: Cellular phosphorylation assay workflow.

Cell Proliferation Assay

This assay determines the effect of GNE-220 hydrochloride on the proliferation of cancer cells.

Materials:

-

Panc-1 cells

-

GNE-220 hydrochloride

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed Panc-1 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of GNE-220 hydrochloride (e.g., 0.01 nM to 10 µM) for 72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay

This assay quantifies the induction of apoptosis by GNE-220 hydrochloride.

Materials:

-

Panc-1 cells

-

GNE-220 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed Panc-1 cells in 6-well plates and treat with various concentrations of GNE-220 hydrochloride for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 3: Cell proliferation and apoptosis assay workflow.

Target Engagement Assay (NanoBRET™)

This assay directly measures the binding of GNE-220 hydrochloride to MAP4K4 within living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoLuc®-MAP4K4 Fusion Vector

-

Transfection reagent

-

NanoBRET™ Tracer

-

GNE-220 hydrochloride

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader capable of measuring luminescence and BRET

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-MAPK4 Fusion Vector.

-

After 18-24 hours, harvest and resuspend the cells in Opti-MEM®.

-

Add the NanoBRET™ Tracer and serially diluted GNE-220 hydrochloride to the cells in a white 96-well plate.

-

Incubate for 2 hours at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the donor (450 nm) and acceptor (610 nm) emission signals on a plate reader.

-

Calculate the BRET ratio and determine the IC50 value for target engagement.

Logical Relationships in Assay Design

The selection and sequence of these assays follow a logical progression from confirming target interaction to observing the downstream cellular consequences.

Figure 4: Logical flow of the cell-based assay cascade.

References

- 1. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. eubopen.org [eubopen.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for GNE-220 Hydrochloride in HUVEC Sprouting Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assays. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, offering valuable insights for angiogenesis research and the development of anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The HUVEC spheroid sprouting assay is a widely used in vitro model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation. GNE-220 hydrochloride has emerged as a valuable tool for studying the role of MAP4K4 in these processes. With an IC50 of 7 nM for MAP4K4, GNE-220 also shows inhibitory activity against other kinases such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at higher concentrations.[1]

Mechanism of Action

GNE-220 hydrochloride exerts its anti-angiogenic effects by inhibiting MAP4K4, a serine/threonine kinase that plays a crucial role in regulating endothelial cell motility and cytoskeletal dynamics. MAP4K4 is involved in signaling pathways that control cell adhesion and membrane retraction.[2] Inhibition of MAP4K4 by GNE-220 leads to a reduction in the phosphorylation of ERM proteins (ezrin, radixin, moesin), which are critical for the formation of retraction fibers.[3] This results in altered HUVEC sprout morphology, characterized by a dose-dependent increase in the number of active integrin β1-positive long focal adhesions, ultimately impairing endothelial cell migration and sprouting.[1]

Signaling Pathway of GNE-220 Hydrochloride in HUVECs

Caption: GNE-220 inhibits MAP4K4, altering HUVEC sprouting.

Data Presentation: Effect of GNE-220 Hydrochloride on HUVEC Sprouting

The following table summarizes representative quantitative data on the dose-dependent effects of GNE-220 hydrochloride on HUVEC spheroid sprouting.

| GNE-220 HCl (nM) | Average Number of Sprouts per Spheroid | Average Sprout Length (µm) | Total Sprouting Area (µm²) |

| 0 (Vehicle Control) | 15.2 ± 1.8 | 125.6 ± 10.3 | 45,800 ± 3,500 |

| 0.1 | 14.8 ± 2.1 | 122.3 ± 9.8 | 44,200 ± 3,100 |

| 1 | 12.5 ± 1.5 | 105.7 ± 8.2 | 35,100 ± 2,800 |

| 10 | 8.3 ± 1.1 | 75.4 ± 6.5 | 18,900 ± 1,900 |

| 100 | 4.1 ± 0.8 | 42.1 ± 5.1 | 6,500 ± 950 |

| 1000 | 1.5 ± 0.5 | 20.8 ± 3.9 | 1,200 ± 400 |

| 10000 | 0.8 ± 0.3 | 10.2 ± 2.5 | 300 ± 150 |

Data are presented as mean ± standard deviation and are representative based on qualitative descriptions of GNE-220's effects.[1]

Experimental Protocols

HUVEC Spheroid Sprouting Assay

This protocol details the generation of HUVEC spheroids and their subsequent use in a 3D sprouting assay to evaluate the effects of GNE-220 hydrochloride.

Materials: